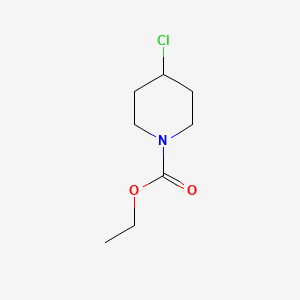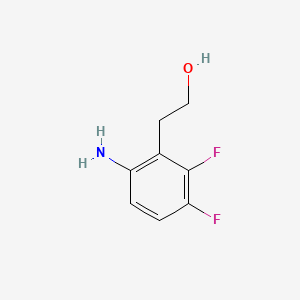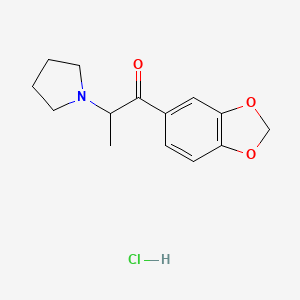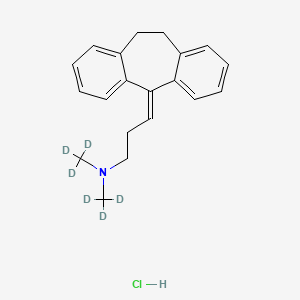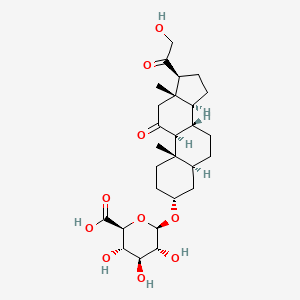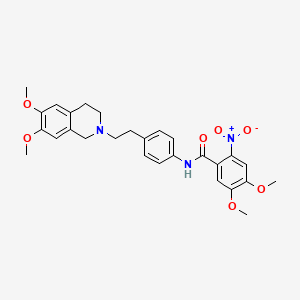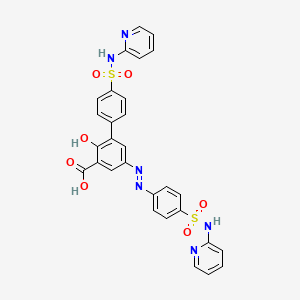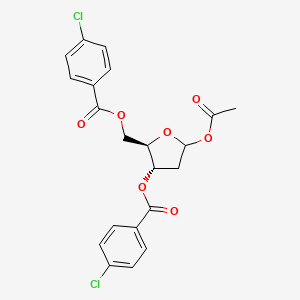
(R)-Mesopram-d7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Mesopram-d7 is a deuterated form of the compound Mesopram, which is a selective serotonin reuptake inhibitor (SSRI). Deuteration involves the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification can enhance the metabolic stability and pharmacokinetic properties of the compound. ®-Mesopram-d7 is primarily used in scientific research to study the pharmacological effects and metabolic pathways of SSRIs.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Mesopram-d7 typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the non-deuterated form of Mesopram.
Deuteration: The hydrogen atoms in Mesopram are replaced with deuterium using deuterated reagents such as deuterated solvents or deuterium gas under specific reaction conditions.
Purification: The deuterated compound is then purified using techniques such as chromatography to obtain ®-Mesopram-d7 with high purity.
Industrial Production Methods
Industrial production of ®-Mesopram-d7 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the starting material are synthesized.
Deuteration: The deuteration process is scaled up using industrial reactors and deuterated reagents.
Purification and Quality Control: The final product is purified and subjected to rigorous quality control measures to ensure consistency and purity.
化学反应分析
Types of Reactions
®-Mesopram-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Sodium hydroxide, potassium cyanide, and other nucleophiles under appropriate solvent conditions.
Major Products
Oxidation: Oxidized derivatives of ®-Mesopram-d7.
Reduction: Reduced derivatives of ®-Mesopram-d7.
Substitution: Substituted derivatives depending on the nucleophile used.
科学研究应用
®-Mesopram-d7 has several scientific research applications, including:
Pharmacokinetic Studies: Used to study the metabolic pathways and pharmacokinetics of SSRIs.
Drug Development: Helps in the development of new SSRIs with improved metabolic stability.
Biological Research: Used in studies related to serotonin reuptake and its effects on the central nervous system.
Medical Research: Investigates the therapeutic potential of SSRIs in treating various psychiatric disorders.
Industrial Applications: Used in the production of deuterated drugs for enhanced stability and efficacy.
作用机制
®-Mesopram-d7 exerts its effects by selectively inhibiting the reuptake of serotonin in the brain. This leads to an increase in serotonin levels in the synaptic cleft, enhancing serotonergic neurotransmission. The molecular targets include serotonin transporters, which are responsible for the reuptake of serotonin. The pathways involved include the serotonergic signaling pathway, which plays a crucial role in mood regulation and other physiological processes.
相似化合物的比较
Similar Compounds
Fluoxetine: Another SSRI with a similar mechanism of action but different chemical structure.
Sertraline: An SSRI with a different pharmacokinetic profile.
Paroxetine: An SSRI with distinct pharmacological properties.
Uniqueness of ®-Mesopram-d7
®-Mesopram-d7 is unique due to its deuterated nature, which provides enhanced metabolic stability and improved pharmacokinetic properties compared to its non-deuterated counterpart. This makes it a valuable tool in scientific research and drug development.
属性
CAS 编号 |
1795787-13-1 |
|---|---|
分子式 |
C14H19NO4 |
分子量 |
272.352 |
IUPAC 名称 |
(5R)-5-[3-(1,1,2,2,3,3,3-heptadeuteriopropoxy)-4-methoxyphenyl]-5-methyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C14H19NO4/c1-4-7-18-12-8-10(5-6-11(12)17-3)14(2)9-15-13(16)19-14/h5-6,8H,4,7,9H2,1-3H3,(H,15,16)/t14-/m0/s1/i1D3,4D2,7D2 |
InChI 键 |
PCCPERGCFKIYIS-TUGPCONQSA-N |
SMILES |
CCCOC1=C(C=CC(=C1)C2(CNC(=O)O2)C)OC |
同义词 |
(5R)-5-[4-Methoxy-3-(propoxy-d7)phenyl]-5-methyl-2-oxazolidinone; (R)-5-[4-methoxy-3-(propoxy-d7)phenyl]-5-methyl-2-oxazolidinone; Daxalipram-d7; Mesopram-d7; SH 636-d7; ZK 117137-d7; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


